REACTION_CXSMILES
|
C[O:2][C:3](=[O:24])[CH2:4][C:5]1[CH:10]=[C:9]([Br:11])[C:8]([O:12][C:13]2[CH:18]=[CH:17][C:16]([NH2:19])=[C:15]([N+:20]([O-])=O)[CH:14]=2)=[C:7]([Br:23])[CH:6]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH2:33](O)C>CO.O>[Br:23][C:7]1[CH:6]=[C:5]([CH2:4][C:3]([OH:2])=[O:24])[CH:10]=[C:9]([Br:11])[C:8]=1[O:12][C:13]1[CH:18]=[CH:17][C:16]2[N:19]=[CH:33][NH:20][C:15]=2[CH:14]=1 |f:1.2.3|
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Name
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Methyl[3,5-dibromo-4-(4-amino-3-nitrophenoxy)phenyl]acetate
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC(=C(C(=C1)Br)OC1=CC(=C(C=C1)N)[N+](=O)[O-])Br)=O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
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S(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
255 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 26 hours
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Duration
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26 h
|
Type
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FILTRATION
|
Details
|
the formed precipitate filtered off through a pad of celite
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated to a constant volyme of 20 mL to which formic acid (16 mL)
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Type
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ADDITION
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Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
After reflux for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
the formed yellow precipitate filtered off
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Type
|
WASH
|
Details
|
washed with methanol
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Type
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CUSTOM
|
Details
|
Recrystallisation from ethanol
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1OC1=CC2=C(N=CN2)C=C1)Br)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |